molecular formula C18H16N2O5 B2546134 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1208949-27-2

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2546134
CAS No.: 1208949-27-2
M. Wt: 340.335
InChI Key: YOYHGALGBABGLJ-UHFFFAOYSA-N
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Description

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure combines a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to an isoxazole ring, which is further functionalized with a 2,5-dimethylfuran-3-carboxamide group via a methylene bridge.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-10-5-14(11(2)24-10)18(21)19-8-13-7-16(25-20-13)12-3-4-15-17(6-12)23-9-22-15/h3-7H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYHGALGBABGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Interaction

This compound primarily interacts with microtubules and their key protein component, tubulin . The interaction leads to modulation of microtubule assembly, which is crucial for various cellular processes including mitosis.

Mode of Action

The compound inhibits tubulin polymerization and stabilizes microtubule structures. This action results in cell cycle arrest at the S phase , thereby inhibiting cell proliferation in cancerous cells.

Biochemical Pathways

The involvement of this compound in the cell cycle pathway is significant. By disrupting normal microtubule dynamics, it effectively halts the progression of cells through the cycle, leading to apoptosis in susceptible cancer cell lines.

Anticancer Activity

This compound has demonstrated potent growth inhibition against various human cancer cell lines. For instance:

Cell Line IC50 (µM)
HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound is significantly more potent than standard chemotherapeutic agents like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM against similar cell lines .

Safety Profile

Importantly, the compound exhibits low cytotoxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable therapeutic index for potential clinical applications .

In Vitro Studies

In vitro studies have shown that this compound induces apoptosis through pathways involving EGFR inhibition and modulation of mitochondrial apoptosis proteins such as Bax and Bcl-2 .

In Vivo Studies

While comprehensive in vivo data are still limited, preliminary studies suggest that this compound may have significant effects on tumor growth in animal models. Further research is warranted to elucidate its pharmacokinetics and long-term effects on cellular function.

Case Study 1: Anticancer Efficacy

A recent study highlighted the efficacy of a related benzodioxol derivative against cancer cell lines using various assays including annexin V-FITC for apoptosis assessment and cell cycle analysis. The findings supported the hypothesis that benzodioxol derivatives could serve as effective anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antidiabetic Potential

Another exploration into benzodioxol derivatives indicated promising results regarding their potential as antidiabetic agents. Compounds similar to this compound showed significant inhibition of α-amylase activity with IC50 values around 0.68 µM while maintaining a high safety profile against normal cell lines .

Scientific Research Applications

Anticancer Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has been investigated for its potential in cancer treatment. Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Prostate cancer (LNCaP)
  • Pancreatic cancer (MIA PaCa-2)
  • Acute lymphoblastic leukemia (CCRF-CEM)

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of derivatives related to this compound. A series of benzo[d][1,3]dioxole derivatives were synthesized and tested for their anticonvulsant properties using models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Notably:

  • Compound 3c demonstrated high protection against MES-induced seizures with an ED50 value of 9.8 mg/kg .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Related compounds have been screened as cyclooxygenase (COX) inhibitors, showing promising results:

CompoundCOX Inhibition (%)Analgesic Activity (%)
10a9951
13a9042

These compounds exhibited significant anti-inflammatory activity compared to standard drugs like sodium diclofenac .

Case Study: Anticancer Effects

In a recent study, this compound was tested on various cancer cell lines. The results indicated a clear dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Case Study: Anticonvulsant Activity

In another investigation focusing on anticonvulsant activity, derivatives of the compound were synthesized and evaluated for their efficacy in preventing seizures. The findings revealed that certain derivatives provided full protection against induced seizures at specific dosages.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs listed in available literature, such as those in . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Key Substituents/Modifications Hypothesized Advantages/Limitations
Target Compound Benzo[d][1,3]dioxole + isoxazole + furan 2,5-Dimethylfuran-3-carboxamide Enhanced lipophilicity; potential metabolic stability due to methyl groups
2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide (CAS 2636974-53-1) Benzo[d][1,3]dioxole + isoxazole Methoxy-phenethyl acetamide Increased solubility (methoxy groups) but higher metabolic liability
N-[3-[(2-Cyano-3-methylphenylsulfonamido)methyl]phenyl]-4-methylbenzamide (CAS 553623-66-8) Benzamide + sulfonamide Cyano and sulfonamide groups Stronger hydrogen-bonding capacity; possible toxicity concerns (sulfonamide)
N-(4-Methoxyphenyl)-2-[5-[2-[2-(p-tolyloxy)acetamido]phenyl]-2H-tetrazol-2-yl]acetamide (CAS 1233932-44-9) Tetrazole + acetamide Tetrazole ring (ionizable at physiological pH) Improved pharmacokinetics but synthetic complexity

Key Findings

Lipophilicity and Bioavailability :

  • The target compound’s 2,5-dimethylfuran-3-carboxamide group likely enhances membrane permeability compared to the methoxy-phenethyl acetamide analog (CAS 2636974-53-1), which may suffer from rapid Phase I demethylation .
  • In contrast, the tetrazole-containing analog (CAS 1233932-44-9) offers pH-dependent solubility but requires additional synthetic steps, reducing scalability.

Metabolic Stability :

  • Methyl groups on the furan ring in the target compound could reduce oxidative metabolism compared to unsubstituted furans or methoxy-substituted analogs (e.g., CAS 2636974-53-1) .

However, the carboxamide vs. acetamide linkage may alter hydrogen-bonding interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and substituted amines. For example, a general procedure involves reacting 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with an appropriate amine (e.g., 5-chloro-2-methylaniline) in the presence of triethylamine as a base, followed by purification via column chromatography (SiO₂) . Key parameters include stoichiometric ratios of reactants (1:1 molar ratio), reaction time (18–24 hours), and solvent choice (e.g., DCM or chloroform). Yields are typically low (e.g., 18% in one study), necessitating optimization of coupling reagents (e.g., EDCI/HOBt) and temperature control .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. For example, ¹H NMR in DMSO-d₆ resolves peaks for aromatic protons (δ=7.2–7.5 ppm), methyl groups (δ=2.2–2.3 ppm), and isoxazole/furan moieties (δ=6.0–6.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599) . Purity is assessed via thin-layer chromatography (TLC) using silica gel F₂₅₄ plates and HPLC with UV detection (λ=254 nm) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) using cell lines relevant to the hypothesized target (e.g., cancer, neurological disorders). Follow with enzyme inhibition assays (e.g., kinase or protease panels) to identify mechanistic pathways . For anticonvulsant activity, use rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) with dose-ranging studies (1–100 mg/kg) and monitor behavioral endpoints .

Advanced Research Questions

Q. How can synthetic yields be improved, and what strategies mitigate side reactions (e.g., dimerization or hydrolysis)?

  • Methodological Answer : Optimize reaction conditions by:

  • Using anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Employing coupling agents like HATU or DCC, which enhance amide bond formation efficiency .
  • Introducing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitoring intermediates via LC-MS to identify and quench reactive byproducts early .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Methodological Answer :

  • Perform 2D NMR (e.g., COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Use X-ray crystallography (if crystals are obtainable) for unambiguous confirmation. SHELX programs (e.g., SHELXL) are standard for small-molecule refinement .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) with this compound?

  • Methodological Answer :

  • Synthesize analogs with systematic substitutions (e.g., replacing benzo[d][1,3]dioxol-5-yl with other aryl groups) and test biological activity .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets (e.g., GABA receptors for anticonvulsant activity) .
  • Validate SAR with in vivo pharmacokinetic studies (e.g., bioavailability, half-life) and toxicity profiling (e.g., hepatotoxicity in zebrafish models) .

Q. How can researchers evaluate the compound’s effects on mitochondrial function, and what assays are most informative?

  • Methodological Answer :

  • Isolate mitochondria from mouse liver via differential centrifugation and assess membrane potential using Rhodamine 123 (Rh123) fluorescence .
  • Measure calcium retention capacity (CRC) with Calcium Green-5N to evaluate permeability transition pore (mPTP) modulation .
  • Test respiratory control ratios (RCR) using an oxygen electrode to quantify effects on oxidative phosphorylation .

Q. What computational approaches are suitable for identifying potential molecular targets of this compound?

  • Methodological Answer :

  • Perform similarity-based virtual screening (e.g., SwissTargetPrediction) to identify targets shared with structurally related compounds (e.g., isoxazole-containing kinase inhibitors) .
  • Use molecular dynamics simulations (e.g., GROMACS) to study binding stability with hypothesized receptors (e.g., NMDA or AMPA receptors) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can synergistic effects with existing therapeutics be systematically investigated?

  • Methodological Answer :

  • Conduct combination index (CI) assays using the Chou-Talalay method to quantify synergism/antagonism with standard drugs (e.g., valproate for seizures) .
  • Use transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound alone vs. in combination .
  • Test in vivo efficacy in comorbid models (e.g., epilepsy with neuroinflammation) to assess multi-target effects .

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